Cas no 7507-40-6 (9H-Fluorene-2-carboxylic Acid)

9H-Fluorene-2-carboxylic Acid is a polycyclic aromatic compound featuring a fluorene backbone with a carboxylic acid functional group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, material science, and pharmaceutical research. Its rigid, planar fluorene core enhances conjugation, useful in designing organic semiconductors or fluorescent probes. The carboxylic acid group allows for further derivatization, enabling covalent attachment to other molecules or surfaces. High purity grades ensure consistent performance in sensitive applications. The compound’s stability under standard conditions and well-characterized reactivity profile make it a reliable intermediate for advanced chemical transformations.
9H-Fluorene-2-carboxylic Acid structure
9H-Fluorene-2-carboxylic Acid structure
Product Name:9H-Fluorene-2-carboxylic Acid
CAS No:7507-40-6
MF:C14H10O2
MW:210.228003978729
CID:564452
PubChem ID:348591
Update Time:2025-06-26

9H-Fluorene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluorene-2-carboxylicacid
    • 2-carboxyfluorene
    • 2-fluorenecarboxylic acid
    • 2-fluorenylcarboxylic acid
    • Fluoren-2-carbonsaeure
    • Fluorene-2-carboxylic acid
    • DTXSID60324916
    • CHEMBL144346
    • Oprea1_326040
    • CS-0247595
    • NSC407976
    • NSC-407976
    • SCHEMBL503767
    • EN300-36960
    • 7507-40-6
    • FT-0600349
    • 9H-Fluorene-2-carboxylic acid
    • AS-43508
    • 9H -fluorene-2-carboxylic acid
    • BDBM50403605
    • MFCD00034611
    • Z380963652
    • AKOS027327798
    • IBIDFEWDKNJSRD-UHFFFAOYSA-N
    • DB-369761
    • 9H-Fluorene-2-carboxylic Acid
    • MDL: MFCD00034611
    • Inchi: 1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16)
    • InChI Key: IBIDFEWDKNJSRD-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2C3C=CC=CC=3CC=2C=1)=O

Computed Properties

  • Exact Mass: 210.06800
  • Monoisotopic Mass: 210.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 429.4±24.0 °C at 760 mmHg
  • Flash Point: 191.2±17.6 °C
  • Refractive Index: 1.679
  • PSA: 37.30000
  • LogP: 2.95600
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

9H-Fluorene-2-carboxylic Acid Security Information

9H-Fluorene-2-carboxylic Acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

9H-Fluorene-2-carboxylic Acid Pricemore >>

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Additional information on 9H-Fluorene-2-carboxylic Acid

9H-Fluorene-2-carboxylic Acid: A Comprehensive Overview

9H-Fluorene-2-carboxylic acid (CAS No. 7507-40-6) is a versatile aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as fluorene carboxylic acid, is characterized by its unique structure, which combines a fluorene skeleton with a carboxylic acid group. The fluorene moiety, consisting of two benzene rings fused to a central cyclopentane ring, imparts remarkable electronic and structural properties to the molecule. The carboxylic acid group further enhances its functional versatility, making it a valuable building block in organic synthesis and material engineering.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 9H-fluorene-2-carboxylic acid and its derivatives. Researchers have explored various routes, including oxidative coupling reactions and directed metallation strategies, to construct this compound with high precision. These methods not only improve the yield but also allow for the incorporation of additional functional groups, expanding its applicability in diverse chemical systems. For instance, the use of transition metal catalysts has been pivotal in achieving selective transformations, thereby opening new avenues for its utilization in drug discovery and material science.

The electronic properties of 9H-fluorene-2-carboxylic acid have been extensively studied, revealing its potential as a building block in organic electronics. Its conjugated π-system facilitates efficient charge transport, making it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer frameworks can significantly enhance the device performance by improving charge mobility and stability. Moreover, the carboxylic acid group provides opportunities for further functionalization, enabling the creation of hybrid materials with tailored properties.

In the realm of materials science, 9H-fluorene-2-carboxylic acid has been employed as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them suitable for gas storage and catalytic applications. The ability to form hydrogen bonds due to the carboxylic acid group plays a crucial role in these applications by facilitating self-assembly processes. Recent research has focused on optimizing these systems to achieve higher surface areas and improved selectivity, thereby broadening their industrial relevance.

The biomedical applications of 9H-fluorene-2-carboxylic acid are another area of active investigation. Its fluorescent properties make it a promising candidate for use in bioimaging and sensing technologies. Researchers have developed fluorescent probes based on this compound that can selectively detect specific analytes in biological systems. Additionally, its biocompatibility has been explored for potential use in drug delivery systems. The carboxylic acid group allows for the attachment of therapeutic agents or targeting moieties, enhancing the functionality of these systems.

From a synthetic perspective, 9H-fluorene-2-carboxylic acid serves as an excellent starting material for constructing more complex molecules. Its reactivity under various conditions enables the formation of diverse functional groups, such as esters, amides, and metal complexes. These derivatives find applications in catalysis, sensing, and energy storage technologies. For example, metal complexes derived from this compound exhibit catalytic activity in organic transformations, offering sustainable alternatives to traditional catalysts.

In conclusion, 9H-fluorene-2-carboxylic acid (CAS No. 7507-40-6) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and biotechnology. As research continues to uncover new possibilities for this compound, its role in advancing technological innovations is expected to grow significantly.

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